molecular formula C11H18O5 B12608579 2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)- CAS No. 645751-89-9

2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-

Cat. No.: B12608579
CAS No.: 645751-89-9
M. Wt: 230.26 g/mol
InChI Key: ALTRVFGCHLHQDY-JTQLQIEISA-N
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Description

2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)- is a chemical compound with a complex structure that includes an ethyl ester group and a methoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)- typically involves the esterification of 2-Pentynoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)- exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methoxyethoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Pentenoic acid, 4-methyl-, methyl ester: This compound has a similar structure but lacks the methoxyethoxy group.

    Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester: This compound has a hydroxyl group instead of the methoxyethoxy group.

Uniqueness

2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)- is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s solubility and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

645751-89-9

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl (4S)-4-(2-methoxyethoxymethoxy)pent-2-ynoate

InChI

InChI=1S/C11H18O5/c1-4-15-11(12)6-5-10(2)16-9-14-8-7-13-3/h10H,4,7-9H2,1-3H3/t10-/m0/s1

InChI Key

ALTRVFGCHLHQDY-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C#C[C@H](C)OCOCCOC

Canonical SMILES

CCOC(=O)C#CC(C)OCOCCOC

Origin of Product

United States

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